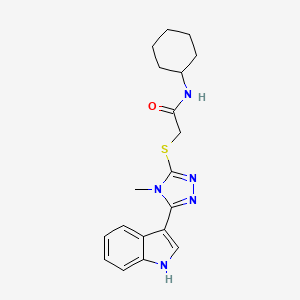

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that features an indole ring, a triazole ring, and a cyclohexylacetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-24-18(15-11-20-16-10-6-5-9-14(15)16)22-23-19(24)26-12-17(25)21-13-7-3-2-4-8-13/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGWJCXGVXLEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

Thioether Formation: The indole and triazole derivatives are then linked via a thioether bond, typically using a thiol reagent and a suitable base.

Acetamide Formation: Finally, the cyclohexylacetamide group is introduced through an acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.

Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole.

Thioether Compounds: Compounds containing a thioether linkage, such as methionine.

Uniqueness

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is unique due to its combination of an indole ring, a triazole ring, and a cyclohexylacetamide group, which imparts distinct chemical and biological properties .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a novel synthetic derivative that combines the structural features of indole and triazole moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology.

Synthesis

The synthesis of this compound involves the reaction of cyclohexylacetamide with a thioether derivative of 1H-indole and 1,2,4-triazole. The detailed synthetic route typically includes:

- Formation of Indole Derivative : Starting from commercially available indole derivatives.

- Thioether Formation : Reacting the indole derivative with a thiol to introduce the thio group.

- Cyclohexylacetamide Coupling : Finally, coupling with cyclohexylacetamide under appropriate conditions to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and neuroprotective effects.

Anticancer Activity

Several studies have demonstrated that compounds containing indole and triazole structures exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of Cell Proliferation : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways, leading to increased caspase activity.

For example, a study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. This specific compound has been investigated for its potential in treating neurodegenerative diseases by:

- Inhibiting Tau Aggregation : Some studies suggest that compounds with similar structures can inhibit tau aggregation, which is implicated in Alzheimer's disease .

- Reducing Oxidative Stress : The antioxidant properties associated with indole derivatives may protect neuronal cells from oxidative damage.

Case Studies

-

Study on Anticancer Activity :

- A study conducted by Patil et al. synthesized various indole derivatives and tested their anticancer activity against the NCI-60 cell line panel. The results indicated that compounds with similar structural motifs to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide exhibited selective cytotoxicity towards specific cancer types .

- Neuroprotective Evaluation :

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 (Colon Cancer) | 5.0 | Induction of apoptosis |

| Anticancer | MCF7 (Breast Cancer) | 7.5 | Inhibition of cell proliferation |

| Neuroprotection | Neuronal Cell Models | N/A | Inhibition of tau aggregation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.